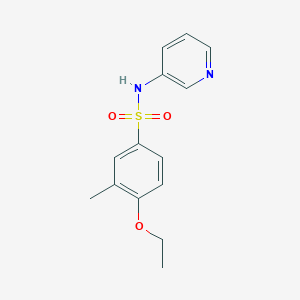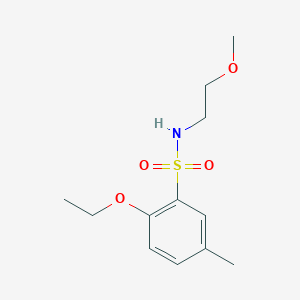
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide, also known as EPM, is a chemical compound used in scientific research for its potential therapeutic benefits. It belongs to the class of sulfonamides and is structurally similar to other compounds used in medicine.
Mécanisme D'action
The mechanism of action of 4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer and inflammation. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of tumors, and also to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including anti-tumor and anti-inflammatory activity, as well as effects on the immune system and oxidative stress. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and also to modulate the immune system by regulating the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, its limited availability and high cost can be a limitation for some studies.
Orientations Futures
There are several potential future directions for research on 4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide, including its use in combination with other drugs for cancer therapy, its potential use as an anti-inflammatory agent in autoimmune diseases, and its potential use in neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of 4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide and its potential therapeutic benefits.
Méthodes De Synthèse
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 4-aminobenzenesulfonamide and ethyl 2-bromoacetate, followed by the addition of 3-methylpyridine and subsequent reactions to form the final product.
Applications De Recherche Scientifique
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-tumor activity in vitro and in vivo, and also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C14H16N2O3S |
|---|---|
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-14-7-6-13(9-11(14)2)20(17,18)16-12-5-4-8-15-10-12/h4-10,16H,3H2,1-2H3 |
Clé InChI |
XMKVWHCUUSNJAT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)




![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)


![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
